2,4-Difluoro-6-nitroaniline
Overview
Description
2,4-Difluoro-6-nitroaniline is a useful research compound. Its molecular formula is C6H4F2N2O2 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81335. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoreactivity in Biochemical Photoprobes
The photoreactivity of related compounds like 2,6-difluoro-4-nitroanisole indicates potential applications in biochemistry, particularly in photoaffinity labeling reagents for proteins. This method can effectively label protein fragments for detection using simple NMR methods (Casado et al., 1995).
Aerobic Degradation Pathway
Compounds like 2-chloro-4-nitroaniline, which is structurally similar to 2,4-Difluoro-6-nitroaniline, have been investigated for their biodegradability. Rhodococcus sp. strain MB-P1 has been shown to utilize such compounds as a sole carbon, nitrogen, and energy source under aerobic conditions. This research is significant in understanding the environmental impact and degradation pathways of similar nitroaniline compounds (Khan et al., 2013).
Catalytic Reduction of Nitroanilines
The catalytic reduction of nitroanilines like 2-nitroaniline (which shares the nitroaniline core with this compound) to less toxic products has been extensively studied. Various catalytic systems and their efficiencies in reducing nitroanilines in aqueous media have been reviewed, providing insight into potential environmental and industrial applications (Naseem et al., 2017).
Wastewater Treatment
The treatment of nitroaniline-containing wastewater has been enhanced using membrane-aerated biofilm reactors (MABR). This technology promotes simultaneous degradation of nitroanilines and nitrogen removal, demonstrating its potential for industrial applications in wastewater management (Mei et al., 2020).
Spectroscopic and Quantum Mechanical Characterization
Studies involving compounds like 2-trifluoromethyl-4-nitroaniline, which is closely related to this compound, have been conducted to understand their structural, vibrational, and electronic properties. These findings are crucial for applications in materials science and molecular engineering (Yildirim, 2019).
Hydrogen/Halogen Bonding Interactions
Research on similar compounds like dibromo-nitroaniline has explored hydrogen/halogen bonding interactions. Such studies are important for understanding molecular interactions in crystal structures and biological molecules, which can be extended to similar compounds like this compound (Esrafili, 2013).
Safety and Hazards
Properties
IUPAC Name |
2,4-difluoro-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEUQAOOZXFRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189919 | |
Record name | Aniline, 2,4-difluoro-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-30-7 | |
Record name | 2,4-Difluoro-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-6-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluoro-6-nitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniline, 2,4-difluoro-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIFLUORO-6-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM69Q7VNX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 2-Amino-4,6-difluorobenzonitrile challenging through the Sandmeyer reaction using 2,4-Difluoro-6-nitroaniline as a starting material?
A1: The attempted Sandmeyer cyanation of this compound, aiming to produce 2-Amino-4,6-difluorobenzonitrile, encounters a significant challenge. Instead of the desired cyanation, a selective nucleophilic substitution occurs. Hydroxide ions attack the 2-fluoro group in the diazonium salt derived from this compound. This leads to the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide as the major product []. The research suggests that 2-Amino-4,6-difluorobenzonitrile can be synthesized through a different route, reacting 2,4,6-trifluorobenzonitrile with ammonia [].
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